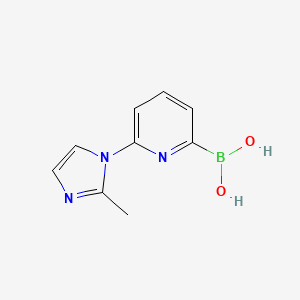

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(2-methylimidazol-1-yl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2/c1-7-11-5-6-13(7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYDEDQTWOGCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2C=CN=C2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671279 | |

| Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-10-4 | |

| Record name | Boronic acid, B-[6-(2-methyl-1H-imidazol-1-yl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution on the Pyridine Ring: The pyridine ring is then functionalized with the imidazole moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions:

Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following table summarizes key structural analogs, their molecular features, and applications:

Structural and Functional Differences

Core Heterocycle Variations: Pyridine vs. Phenyl/Pyrimidine: The pyridine core in the target compound offers a nitrogen atom that enhances coordination to metal catalysts (e.g., Pd), improving cross-coupling efficiency compared to phenyl analogs . Pyrimidine-based analogs (e.g., 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid) have two nitrogen atoms, which may alter electronic properties and substrate specificity in medicinal chemistry .

Functional Group Modifications: Boronic Acid vs. Boronate Ester: The boronate ester in 903513-62-2 improves stability under basic conditions but requires hydrolysis to activate for coupling, unlike the free boronic acid in the target compound . Amino vs. Methylimidazole Groups: The amino group in 908268-52-0 increases hydrophilicity, making it suitable for aqueous-phase reactions, whereas the 2-methylimidazole in the target compound enhances lipophilicity for membrane permeability in drug design .

Biological Activity

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative characterized by the presence of both pyridine and imidazole moieties. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and in material science. Understanding its biological activity is crucial for exploring its therapeutic potential and applications.

- Molecular Formula : C₉H₁₀BN₃O₂

- Molecular Weight : 203.01 g/mol

- CAS Number : 1310404-10-4

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological systems, particularly in the inhibition of enzymes.

The biological activity of this compound is primarily attributed to its role as a reversible inhibitor of serine proteases and β-lactamases. The boron atom allows for the formation of a covalent bond with the active site serine residue in these enzymes, leading to inhibition of their activity.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, particularly those producing β-lactamases, which are responsible for antibiotic resistance. For example:

- MIC Values : The minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was found to be below 0.125 mg/dm³, indicating potent antibacterial activity.

| Bacterial Strain | MIC (mg/dm³) |

|---|---|

| Pseudomonas aeruginosa | < 0.125 |

| Acinetobacter baumannii | 0.5 |

| Clinical isolate A. baumannii | 0.25 |

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Case Study 1: Antibacterial Activity

A study published in Nature highlighted the effectiveness of boronic acid derivatives, including this compound, in restoring the efficacy of β-lactam antibiotics against resistant strains. The compound was shown to enhance the activity of piperacillin against resistant Pseudomonas aeruginosa strains.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain serine proteases. Kinetic studies indicated that it binds effectively to the active site, preventing substrate access and subsequent catalysis.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of the imidazole ring via condensation reactions.

- Functionalization of the pyridine ring with the imidazole moiety.

- Boronation step to introduce the boronic acid group.

Various derivatives have been synthesized to explore structure–activity relationships (SAR), revealing that modifications at different positions on the rings can significantly alter biological activity.

Q & A

Basic: What synthetic strategies are effective for preparing (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a pre-functionalized pyridine-imidazole precursor. For example:

- Step 1: Prepare the pyridine scaffold with a halogen (e.g., bromine) at the 2-position.

- Step 2: Introduce the 2-methylimidazole moiety via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-catalyzed C–N bond formation) .

- Step 3: Perform borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous 1,4-dioxane at 80–100°C .

Key Considerations:

- Use inert conditions (argon/nitrogen) to prevent boronic acid oxidation.

- Optimize equivalents of boronating agents to minimize side reactions (e.g., protodeboronation) .

Advanced: How do pH and solvent polarity influence the stability of this boronic acid during catalytic applications?

Methodological Answer:

- pH Sensitivity: Boronic acids reversibly form boronate esters with diols under basic conditions (pH > 8). For this compound, stability in aqueous media is pH-dependent. Below pH 7, the free boronic acid predominates, while at higher pH, esterification with vicinal diols (e.g., in carbohydrates) may occur, altering reactivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote protodeboronation. Non-polar solvents (e.g., toluene) stabilize the boronic acid but limit reaction rates. Use mixed solvents (e.g., THF/H₂O) for Suzuki couplings to balance solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.